(5-Chlorothiophen-3-YL)methanol
Overview
Description
(5-Chlorothiophen-3-YL)methanol, also known as β-chloro-α-thiomethanol, is a chemical compound with the molecular formula C5H5ClOS and a molecular weight of 148.61 . It is also referred to by its IUPAC name, (5-chloro-3-thienyl)methanol .
Molecular Structure Analysis
The InChI code for (5-Chlorothiophen-3-YL)methanol is 1S/C5H5ClOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.Scientific Research Applications
Synthesis and Crystal Structure Analysis : The study by Dong & Huo (2009) focused on the synthesis and crystal structure analysis of a compound related to (5-Chlorothiophen-3-YL)methanol, using NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).
Antihypertensive Drug Research : Tessler & Goldberg (2004) characterized an antihypertensive drug compound, providing insights into its structure and stability, which is relevant for understanding compounds like (5-Chlorothiophen-3-YL)methanol (Tessler & Goldberg, 2004).
Antioxidant Agent Synthesis and Analysis : Prabakaran et al. (2021) synthesized a series of derivatives related to (5-Chlorothiophen-3-YL)methanol, assessing their antioxidant potential through in vitro studies and molecular docking (Prabakaran, Manivarman, & Bharanidharan, 2021).
Photodynamic Therapy (PDT) Research : Bonnett et al. (2001) conducted a study related to the aggregation of a compound in different solvents, including methanol, which is essential for understanding the solubility and stability of similar compounds like (5-Chlorothiophen-3-YL)methanol in PDT applications (Bonnett, Djelal, & Nguyen, 2001).
Apoptosis Induction and Anticancer Research : Zhang et al. (2005) identified a compound related to (5-Chlorothiophen-3-YL)methanol as an apoptosis inducer with potential as an anticancer agent, demonstrating its application in cancer research (Zhang et al., 2005).
Synthesis and Characterization of Novel Derivatives : Shahana & Yardily (2020) synthesized and characterized novel compounds related to (5-Chlorothiophen-3-YL)methanol, contributing to pharmaceutical and medicinal chemistry (Shahana & Yardily, 2020).
Methanol Synthesis Catalysis : Richard & Fan (2018) discussed the use of rare earth elements in catalysts for methanol synthesis, indicating the relevance of methanol-related studies in industrial chemistry (Richard & Fan, 2018).
Safety And Hazards
properties
IUPAC Name |
(5-chlorothiophen-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCDMSXITBOXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608851 | |
Record name | (5-Chlorothiophen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-3-YL)methanol | |
CAS RN |
73919-87-6 | |
Record name | (5-Chlorothiophen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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